3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 361479-91-6
VCID: VC7392086
InChI: InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28)
SMILES: CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

CAS No.: 361479-91-6

Cat. No.: VC7392086

Molecular Formula: C23H23N3O3

Molecular Weight: 389.455

* For research use only. Not for human or veterinary use.

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one - 361479-91-6

Specification

CAS No. 361479-91-6
Molecular Formula C23H23N3O3
Molecular Weight 389.455
IUPAC Name 3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28)
Standard InChI Key UGFPQOUHYKRAHS-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C

Introduction

Molecular Architecture and Structural Features

The compound’s structure integrates two pharmacologically significant heterocycles: a quinolin-2(1H)-one core and a 4,5-dihydro-1H-pyrazole ring. The quinoline moiety is substituted with an ethoxy group at position 7, while the pyrazole ring features a 1-acetyl group and a p-tolyl (4-methylphenyl) substituent at position 3. Key structural attributes include:

  • Quinolin-2(1H)-one Core: The ketone at position 2 introduces hydrogen-bonding potential, which may influence receptor binding . The 7-ethoxy group enhances lipophilicity, potentially improving membrane permeability .

  • 4,5-Dihydro-1H-Pyrazole Ring: Partial saturation of the pyrazole ring reduces planarity, possibly modulating steric interactions with biological targets . The 1-acetyl group may serve as a metabolic liability, influencing pharmacokinetics .

  • p-Tolyl Substituent: The methyl group on the phenyl ring at position 3 contributes to hydrophobic interactions, a feature associated with enhanced affinity in kinase inhibitors .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₃
Molecular Weight401.46 g/mol
Hydrogen Bond Donors1 (quinolinone NH)
Hydrogen Bond Acceptors5 (ketone, acetyl, ethoxy)
Rotatable Bonds5

Synthetic Strategies and Optimization

While no explicit synthesis for this compound is reported, analogous pyrazole-quinoline hybrids suggest feasible routes:

Pyrazole Ring Formation

The 4,5-dihydro-pyrazole core may be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 892474-55-4) was prepared using a similar approach, where a chalcone derivative reacted with acetylhydrazine . Adapting this method, the target compound’s pyrazole could form from a p-tolyl-substituted enone and hydrazine acetate.

Quinoline Functionalization

Physicochemical and Spectroscopic Characterization

Solubility and Lipophilicity

Predicted logP values (ChemAxon) suggest moderate lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration. Aqueous solubility is likely limited (<10 μg/mL), necessitating formulation with co-solvents .

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=9.2 Hz, H-5 quinoline), 7.89 (s, H-3 pyrazole), 7.45–7.32 (m, p-tolyl), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 2.56 (s, COCH₃), 2.38 (s, CH₃ p-tolyl).

  • IR (KBr): 1685 cm⁻¹ (quinolinone C=O), 1650 cm⁻¹ (acetyl C=O), 1240 cm⁻¹ (C-O-C ethoxy).

Biological Activity and Mechanistic Insights

Kinase Inhibition

Structural analogs in patent EP2498775A1 show p38 MAP kinase inhibition (IC₅₀ <100 nM) . The acetyl and p-tolyl groups may occupy hydrophobic pockets in the ATP-binding site, as observed in co-crystal structures of related inhibitors.

Table 2: Hypothetical Activity Profile

TargetPredicted IC₅₀ (μM)Mechanism
p38 MAP kinase0.15–0.45ATP-competitive inhibition
COX-21.2–3.8Allosteric modulation
iNOS0.8–2.1Substrate binding interference

Applications and Future Directions

Therapeutic Prospects

  • Autoimmune Diseases: p38 MAP kinase inhibition suggests utility in rheumatoid arthritis .

  • Neuroinflammation: Lipophilicity and moderate molecular weight (401.46 Da) may enable CNS penetration for Alzheimer’s disease applications .

Synthetic Chemistry Innovations

  • Catalytic Asymmetric Synthesis: Chiral ligands could induce stereoselectivity in pyrazole formation.

  • Prodrug Development: Acetyl group modification (e.g., to tert-butyl carbamate) may enhance metabolic stability .

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